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Compound of Interest

Compound Name:
2-Methyl-4'-morpholinomethyl

benzophenone

CAS No.: 898769-62-5

Cat. No.: B1324789

Get Quote

Executive Summary & Compound Profile
Target Molecule: 2-Methyl-4'-morpholinomethyl benzophenone CAS Registry Number:

898769-62-5 Molecular Formula:

Molecular Weight: 295.38 g/mol

Structural Analysis: The molecule features a benzophenone core with two distinct aromatic

rings:

Ring A (Ortho-substituted): Contains a methyl group at the C2 position, providing steric bulk

and influencing the dihedral angle of the carbonyl.

Ring B (Para-substituted): Contains a morpholinomethyl moiety at the C4' position. This

basic side chain significantly enhances solubility in aqueous media and is a common

pharmacophore in drug discovery (e.g., to improve bioavailability or target kinase domains).

Applications:
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Pharmaceutical Intermediate: The morpholine moiety acts as a solubility handle and

hydrogen-bond acceptor.

Photoinitiator: Substituted benzophenones are widely used in UV-curing applications; the

amine functionality can act as a co-initiator/synergist.

Retrosynthetic Analysis & Strategy
To achieve high regioselectivity, a direct Friedel-Crafts acylation or Mannich reaction is

suboptimal due to the deactivating nature of the carbonyl group and potential isomer mixtures.

Optimal Pathway:

Scaffold Construction: Synthesis of 2,4'-dimethylbenzophenone via Grignard addition to a

nitrile. This ensures exclusive regiochemistry compared to Friedel-Crafts acylation (which

often yields ortho/para mixtures).

Regioselective Activation: Radical bromination (Wohl-Ziegler) of the 4'-methyl group. The 4'-

methyl is sterically accessible, whereas the 2-methyl is shielded by the carbonyl and the

orthogonal twist of the phenyl ring, favoring reaction at the 4'-position.

Nucleophilic Substitution: Displacement of the benzylic bromide with morpholine.
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2,4'-Dimethylbenzophenone

Radical Bromination
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+
4-Methylbenzonitrile

Grignard Addition
(Hydrolysis)

Click to download full resolution via product page

Figure 1: Retrosynthetic logic prioritizing regiocontrol and steric differentiation.

Detailed Experimental Protocols
Step 1: Synthesis of 2,4'-Dimethylbenzophenone
This step utilizes the reaction between a Grignard reagent and a nitrile to form a ketimine

intermediate, which is hydrolyzed to the ketone. This avoids the isomer separation issues

common in Friedel-Crafts acylation.
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Reagents:

4-Methylbenzonitrile (1.0 eq)

o-Tolylmagnesium bromide (1.2 eq, 1.0 M in THF)

Anhydrous THF (Solvent)

HCl (1M, for hydrolysis)

Protocol:

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen

inlet, and addition funnel.

Addition: Charge the flask with 4-methylbenzonitrile (11.7 g, 100 mmol) and anhydrous THF

(100 mL). Cool to 0°C.

Grignard Reaction: Add o-tolylmagnesium bromide (120 mL, 120 mmol) dropwise over 30

minutes. The solution will turn dark (formation of magnesium salt of ketimine).

Reflux: Warm to room temperature, then heat to mild reflux (65°C) for 4 hours to ensure

completion.

Hydrolysis: Cool to 0°C. Carefully quench with saturated

. Add 1M HCl (100 mL) and stir vigorously at room temperature for 2 hours to hydrolyze the
ketimine to the ketone.

Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry

over

, and concentrate.

Purification: Distillation under reduced pressure or flash chromatography (Hexanes/EtOAc

95:5).

Yield Target: 85-90%
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Key Intermediate Data: 1H NMR shows two methyl singlets (~2.3 ppm and ~2.4 ppm).

Step 2: Regioselective Bromination (Wohl-Ziegler)
Rationale: The 4'-methyl group is electronically activated and sterically exposed. The 2-methyl

group is sterically hindered, minimizing side reactions.

Reagents:

2,4'-Dimethylbenzophenone (10.5 g, 50 mmol)

N-Bromosuccinimide (NBS) (8.9 g, 50 mmol)

AIBN (Azobisisobutyronitrile) (0.2 g, catalytic)

Carbon Tetrachloride (

) or Benzotrifluoride (green alternative)

Protocol:

Dissolve the ketone in the solvent (150 mL).

Add NBS and AIBN.

Reflux: Heat to reflux.[1] Monitor by TLC. The reaction is complete when succinimide floats

to the surface (approx. 2-4 hours).

Critical Control: Stop immediately upon consumption of starting material to prevent

dibromination.

Filtration: Cool to 0°C to precipitate succinimide. Filter.

Concentration: Evaporate solvent to yield the crude benzyl bromide. Use directly in Step 3 to

avoid degradation.

Step 3: Amination with Morpholine
Reagents:
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Crude 4'-(Bromomethyl)-2-methylbenzophenone (approx. 50 mmol)

Morpholine (8.7 g, 100 mmol, 2.0 eq)

(anhydrous, 13.8 g, 100 mmol)

Acetonitrile (ACN) or DMF (100 mL)

Protocol:

Suspend

in ACN/DMF containing the morpholine.

Add the crude bromide solution dropwise at Room Temperature (RT).

Reaction: Stir at RT for 4 hours. If sluggish, warm to 50°C.

Workup: Dilute with water (300 mL). Extract with Dichloromethane (DCM).

Acid-Base Extraction (Purification Trick):

Extract the DCM layer with 1M HCl (Product moves to aqueous phase as salt).

Discard organic layer (removes non-basic impurities).

Basify aqueous layer with 2M NaOH to pH 10.

Extract back into DCM.

Final Polish: Dry (

) and concentrate. Recrystallize from Ethanol/Hexane if solid, or purify via column
chromatography (DCM/MeOH 95:5).

Characterization Data
The following data confirms the structure of 2-Methyl-4'-morpholinomethyl benzophenone.
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NMR Spectroscopy (Predicted)

Nucleus
Shift (

ppm)
Multiplicity Integration Assignment

1H 2.35 Singlet 3H
Ar-CH3 (C2

position)

1H 2.45 Multiplet 4H
Morpholine N-

CH2

1H 3.58 Singlet 2H
Benzylic CH2

(Bridge)

1H 3.72 Multiplet 4H
Morpholine O-

CH2

1H 7.15 - 7.35 Multiplet 4H
Ring A (o-Tolyl)

protons

1H 7.45 Doublet (J=8Hz) 2H Ring B (C3', C5')

1H 7.75 Doublet (J=8Hz) 2H Ring B (C2', C6')

13C 198.2 Singlet - C=O (Carbonyl)

13C 63.0 - - Benzylic Carbon

13C 67.0 - - Morpholine O-C

Mass Spectrometry
Method: ESI-MS (Positive Mode)

Calc. Mass: 295.16

Observed:

Fragmentation: Characteristic loss of morpholine radical may be observed.

Process Workflow Diagram
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The following diagram illustrates the critical decision points and flow of the synthesis.
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Incomplete
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Acid-Base Extraction
Recrystallization
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(>98% HPLC)
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Figure 2: Step-by-step synthetic workflow with quality control checkpoints.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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